molecular formula C15H14N2O5S B2825788 Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate CAS No. 438609-05-3

Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2825788
CAS No.: 438609-05-3
M. Wt: 334.35
InChI Key: QWQXXWFYOVSAAJ-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Sensing Activities and Magnetic Properties

A study explores the functionalization of microporous lanthanide-based metal-organic frameworks by dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. These frameworks exhibit gas adsorption, sensing properties, and significant magnetocaloric effects, demonstrating the potential of such compounds in sensing and magnetic applications (Wang et al., 2016).

Biodegradation and Environmental Remediation

Research on Ralstonia sp. SJ98 shows its capability to utilize 3-methyl-4-nitrophenol, a structurally related compound, as the sole carbon and energy source. This study underscores the potential of microbial pathways for the biodegradation of toxic aromatic compounds, highlighting avenues for environmental decontamination and bioremediation (Bhushan et al., 2000).

Organic Synthesis and Polymer Chemistry

Another study focuses on the organocatalytic dimerization of olefins, demonstrating the umpolung of methyl methacrylate mediated by N-heterocyclic carbene. This research illustrates the utility of related molecular structures in facilitating novel organic synthesis approaches, potentially applicable in polymer chemistry and materials science (Matsuoka et al., 2011).

Nonlinear Optical Properties

Further investigation into hydrazones derived from similar nitro-substituted aromatic compounds reveals significant third-order nonlinear optical properties. This study suggests the potential of such molecules for applications in optical devices, such as optical limiters and switches, highlighting the importance of molecular structure in determining material properties (Naseema et al., 2010).

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-6-4-5-7-11(10)17(20)21/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQXXWFYOVSAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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